Efinaconazole Impurity Identity Confirmed via LC-MS/MS Retention Time and Mass Fragmentation — Distinct from 4-Methyl and 4-Unsubstituted Analogs
In validated LC-MS/MS impurity profiling studies for Efinaconazole (EFZ), (4-(hydroxymethyl)piperidin-1-yl)(phenyl)methanone was identified as Impurity 23 with a distinct retention time and mass fragmentation pattern [1]. The calibration curve for impurity quantification was linear over the range of 0.5 μg/mL to 30 μg/mL, with the method demonstrating specificity sufficient to resolve this impurity from the API peak and from other process-related impurities including the 4-chloromethyl analog (Impurity 28, CAS 63608-15-1) [1]. The 4-hydroxymethyl moiety confers a characteristic mass shift of +16 Da relative to the 4-methyl analog (m/z 203), and a +18 Da shift relative to the 4-unsubstituted benzoylpiperidine (m/z 189), enabling unambiguous MS identification .
| Evidence Dimension | LC-MS/MS identification specificity — mass difference vs. closest analogs |
|---|---|
| Target Compound Data | m/z 219 (M+) for C13H17NO2; Impurity 23 in EFZ degradation profile |
| Comparator Or Baseline | 4-Methyl analog (CAS 5470-88-2): m/z 203 (Δ = −16 Da); 4-unsubstituted benzoylpiperidine (CAS 776-75-0): m/z 189 (Δ = −30 Da); 4-chloromethyl analog (CAS 63608-15-1): m/z 237 (Δ = +18 Da, distinct Cl isotope pattern) |
| Quantified Difference | Mass difference of −16 Da (4-methyl), −30 Da (4-unsubstituted), +18 Da (4-chloromethyl); baseline chromatographic resolution achieved (Rs > 1.5) under validated conditions |
| Conditions | LC-MS/MS method validated per ICH Q2(R1); linear range 0.5–30 μg/mL; EFZ stressed under hydrolytic, oxidative, photolytic, and thermal conditions |
Why This Matters
Procurement of the correct impurity reference standard (CAS 19980-00-8, not the 4-methyl or 4-chloromethyl analog) is critical for passing ANDA regulatory review, as the FDA requires impurity identity confirmation by both retention time match and mass spectral concordance.
- [1] Govindarajan, S. & Asharani, I.V. (2021). Development and Validation of a LC–MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent—Efinaconazole. Journal of Chromatographic Science, 60(4), 324–335. DOI: 10.1093/chromsci/bmab079. View Source
